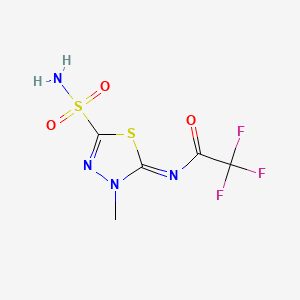

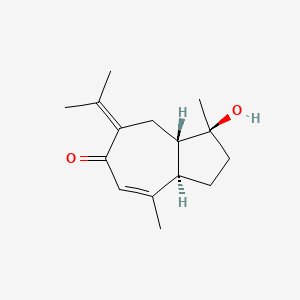

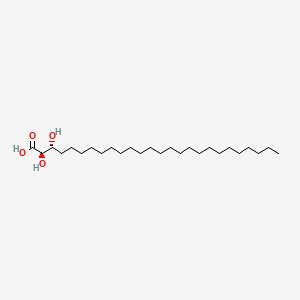

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

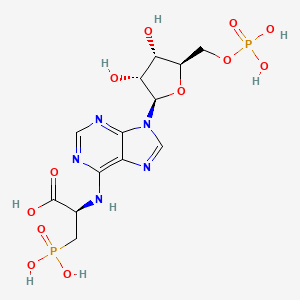

Acetazolamide is a carbonic anhydrase inhibitor . It is also known as 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide . It is used to increase cerebral blood flow and inhibits water permeability of membranes by interacting with aquaporins .

Synthesis Analysis

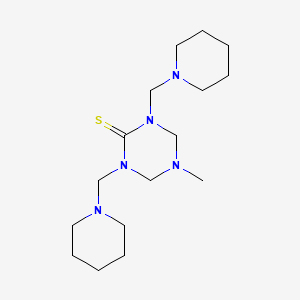

Acetazolamide can be produced by dehydration of ammonium acetate . It can also be obtained through ammonolysis of acetylacetone under conditions used in reductive amination . On an industrial scale, it can be produced by dehydrating ammonium acetate or by hydrolyzing acetonitrile .Molecular Structure Analysis

The molecular weight of Acetazolamide is 222.25 . The empirical formula is C4H6N4O3S2 .Chemical Reactions Analysis

Acetazolamide is a carbonic anhydrase inhibitor . It inhibits water permeability of membranes by interacting with aquaporins . It is also known to exhibit antimicrobial and anticancer activities through the inhibition of dihydrofolate reductase (DHFR) .Physical And Chemical Properties Analysis

Acetazolamide is a hygroscopic solid which is colorless and has a mousy odor . It is readily soluble in water, chloroform, hot benzene, glycerol and slightly soluble in ether .Safety And Hazards

Direcciones Futuras

Acetazolamide is widely used in the medical field for various treatments. It is an active area of research and development in medicinal chemistry . Future research may focus on developing novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates .

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O3S2/c1-12-3(10-2(13)5(6,7)8)16-4(11-12)17(9,14)15/h1H3,(H2,9,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJIBYAVYRXEIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C(F)(F)F)SC(=N1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2,2,2-trifluoro- | |

CAS RN |

81428-88-8 |

Source

|

| Record name | 2,2,2-Trifluoromethazolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)